N-[2-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]butanamide

Catalog No.
S11793798
CAS No.
M.F
C19H18FN3O2S2
M. Wt
403.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfan...

Product Name

N-[2-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]butanamide

IUPAC Name

N-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]butanamide

Molecular Formula

C19H18FN3O2S2

Molecular Weight

403.5 g/mol

InChI

InChI=1S/C19H18FN3O2S2/c1-2-3-17(24)22-14-8-9-15-16(10-14)27-19(23-15)26-11-18(25)21-13-6-4-12(20)5-7-13/h4-10H,2-3,11H2,1H3,(H,21,25)(H,22,24)

InChI Key

MODBVXIYZXXSKD-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC=C(C=C3)F

N-[2-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]butanamide is a complex organic compound characterized by its unique structural features, which include a benzothiazole moiety, an oxoethyl group, and a fluorinated aniline derivative. The molecular formula of this compound is C23H18FN3O3S2C_{23}H_{18}FN_{3}O_{3}S_{2}, with a molecular weight of approximately 467.5 g/mol. Its IUPAC name reflects its intricate structure, indicating the presence of various functional groups that contribute to its chemical properties and biological activities.

, including:

  • Oxidation: The compound may be oxidized to form sulfoxides or sulfones under specific conditions.
  • Reduction: Reduction reactions can target the oxoethyl group or the benzothiazole ring.
  • Substitution: The fluorine atom on the aniline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
  • Substitution: Nucleophiles like amines or thiols can be utilized for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

N-[2-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]butanamide exhibits notable biological activity, making it a subject of interest in medicinal chemistry. Its structural features suggest potential interactions with various biological targets, including enzymes and receptors involved in critical cellular processes. The compound may modulate the activity of these targets, leading to significant biological responses.

The synthesis of N-[2-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]butanamide typically involves several key steps:

  • Formation of the Benzothiazole Ring: This is achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
  • Introduction of the Fluoroaniline Group: The benzothiazole intermediate reacts with 4-fluoroaniline to form the desired aniline derivative.
  • Attachment of the Oxoethyl Group: This group is introduced through a reaction with an appropriate oxoethylating agent.
  • Final Coupling Reaction: The final step involves coupling the intermediate with butanamide under suitable conditions to produce the target compound.

N-[2-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]butanamide has several applications in scientific research:

  • Medicinal Chemistry: Investigated for its potential therapeutic effects due to its unique structural attributes.
  • Materials Science: Its properties make it a candidate for developing advanced materials, such as organic semiconductors.
  • Biological Research: Used to study interactions with biological molecules and effects on cellular processes.

The mechanism of action for N-[2-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]butanamide involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play crucial roles in various biological pathways. Binding to these targets can lead to modulation of their activity and subsequent biological responses.

Several compounds share structural similarities with N-[2-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]butanamide. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Attributes
N-(Benzothiazol-2-yl)-4-(5-chlorobenzoxazol-2-yl)amino)butanamideContains benzothiazole and chlorobenzoxazoleDifferent halogen substitution
2-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-N-(naphthyl)acetamideSimilar sulfanyl and oxoethyl groupsVariation in aromatic systems
N-(Benzothiazolyl)-4-amino butanoic acidBenzothiazole core with amino acid functionalitySimpler structure without fluorination

These compounds highlight the uniqueness of N-[2-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]butanamide due to its specific fluorinated aniline component and complex functional groups that may confer distinct biological activities .

XLogP3

4.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

403.08244733 g/mol

Monoisotopic Mass

403.08244733 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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